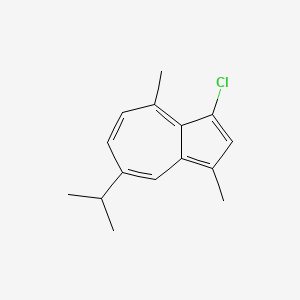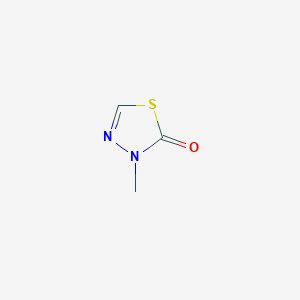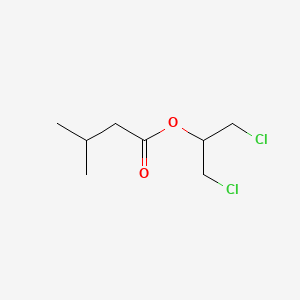![molecular formula C11H19NO2 B14384489 1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one CAS No. 88466-96-0](/img/structure/B14384489.png)
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one is a chemical compound with a unique structure that includes a piperidine ring substituted with ethenyloxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one can be achieved through several methods. One common approach is the Williamson Ether Synthesis, which involves the reaction of an alkyl halide with an alkoxide ion . This method is particularly useful for creating ethers and can be adapted to synthesize the ethenyloxy group in the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson Ether Synthesis, utilizing efficient reaction conditions to maximize yield. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products
Mechanism of Action
The mechanism of action of 1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1-{[2-(ethenyloxy)ethyl]sulfanyl}ethan-1-one
- 2-Propenoic acid, 2-[2-(ethenyloxy)ethoxy]ethyl ester
Uniqueness
1-[2-(Ethenyloxy)ethyl]-2,5-dimethylpiperidin-4-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties compared to similar compounds .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
88466-96-0 |
|---|---|
Molecular Formula |
C11H19NO2 |
Molecular Weight |
197.27 g/mol |
IUPAC Name |
1-(2-ethenoxyethyl)-2,5-dimethylpiperidin-4-one |
InChI |
InChI=1S/C11H19NO2/c1-4-14-6-5-12-8-9(2)11(13)7-10(12)3/h4,9-10H,1,5-8H2,2-3H3 |
InChI Key |
ZDYXFZYFXXHJHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C(CN1CCOC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




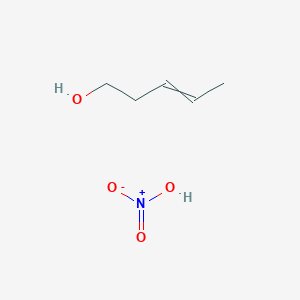

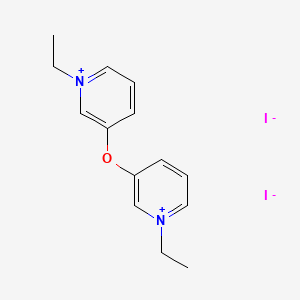
![1-{1-[(4-Methoxyphenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14384469.png)
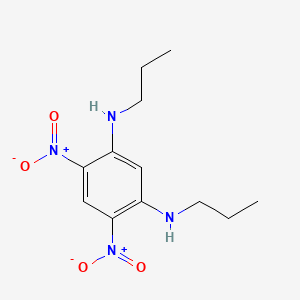

![N-[2-(3-Hydroxypropoxy)-5-nitrophenyl]acetamide](/img/structure/B14384477.png)
